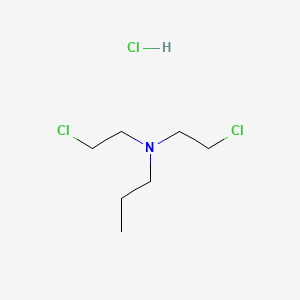

N,N-bis(2-chloroethyl)propan-1-amine hydrochloride

Description

N,N-bis(2-chloroethyl)propan-1-amine hydrochloride (CAS: 38521-66-3) is a nitrogen mustard derivative characterized by two 2-chloroethyl groups attached to a propane-1-amine backbone, with a hydrochloride counterion. Its molecular formula is C₇H₁₆Cl₃N, with a molecular weight of 220.568 g/mol. Key physicochemical properties include a boiling point of 159.6°C, density of 1.057 g/cm³, and a refractive index of 1.462 . This compound is primarily utilized as an alkylating agent in organic synthesis and pharmaceutical intermediates, owing to its reactive chloroethyl groups that facilitate nucleophilic substitution reactions.

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N.ClH/c1-2-5-10(6-3-8)7-4-9;/h2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWZIXNFEXKBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCl)CCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959388 | |

| Record name | N,N-Bis(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38521-66-3 | |

| Record name | N,N-Bis(2-chloroethyl)propan-1-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038521663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72199 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Bis(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-BIS(2-CHLOROETHYL)PROPAN-1-AMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MA37Y4DPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)propan-1-amine hydrochloride typically involves the reaction of propan-1-amine with 2-chloroethanol in the presence of a strong acid, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can produce different alcohols or amines .

Scientific Research Applications

Synthesis of Piperazine Derivatives

N,N-bis(2-chloroethyl)propan-1-amine hydrochloride is primarily used as a precursor in the synthesis of piperazine derivatives. These derivatives are crucial in medicinal chemistry for developing pharmaceuticals with various therapeutic effects. For example, it can be reacted with different amines to produce diverse piperazine compounds that exhibit biological activity, including anti-cancer properties .

Anticancer Research

This compound has been investigated for its potential as an anti-cancer agent. Studies have shown that nitrogen mustards, including derivatives of bis(2-chloroethyl)amine, can cross-link DNA, leading to cytotoxic effects on cancer cells. For instance, research indicates that compounds derived from bis(2-chloroethyl)amines can effectively inhibit the growth of several human cancer cell lines by inducing apoptosis .

DNA Interaction Studies

Research has demonstrated that this compound can bind to DNA, forming cross-links that interfere with replication and transcription processes. This mechanism underlies its potential utility in cancer treatment, as the disruption of DNA function is a key strategy in chemotherapy .

Case Study 1: Antiproliferative Activity

A study published in the Saudi Pharmaceutical Journal explored the synthesis and characterization of triazene salts derived from nitrogen mustards, including this compound. The results indicated significant antiproliferative activity against various human cancer cell lines such as MCF-7 and Hep-G2 .

Case Study 2: Genotoxicity Assessment

Research conducted on the genotoxic effects of nitrogen mustards revealed that this compound exhibited mutagenic properties when tested on Salmonella typhimurium and human lymphocytes. The study assessed point mutations and concluded that the compound's ability to induce genetic alterations could be linked to its mechanism of action as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)propan-1-amine hydrochloride involves its interaction with nucleophilic sites in biomolecules. The chloroethyl groups can form covalent bonds with nucleophilic atoms, such as nitrogen or sulfur, in proteins and DNA. This interaction can lead to the modification of biomolecular structures and functions, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-bis(2-chloroethyl)propan-1-amine hydrochloride with structurally or functionally analogous compounds, focusing on molecular features, reactivity, and applications.

Structural Analogues

2.1.1 N,N-bis(2-chloroethyl)amine Hydrochloride

- Molecular Formula : C₄H₁₀Cl₃N

- Key Differences : Lacks the propane backbone, resulting in a shorter carbon chain.

- Applications : Used in synthesizing N-phenylpiperazine hydrochloride under microwave irradiation (84.34% yield), demonstrating higher efficiency compared to traditional methods .

- Reactivity : Shorter chain length may reduce steric hindrance, enhancing reaction rates in cyclization processes.

2.1.2 2-Diisopropylaminoethyl Chloride Hydrochloride

- Molecular Formula : C₈H₁₈Cl₂N

- Key Differences : Contains bulky isopropyl groups instead of chloroethyl moieties.

- Impact : Increased steric hindrance reduces nucleophilic substitution reactivity compared to the target compound. This structural feature makes it less suitable for alkylation but useful in specialty reagents .

2.1.3 N,N-bis(2-chloroethyl)-3-phenothiazin-10-ylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₉H₂₂Cl₂N₂S·Cl

- Applications : Demonstrates how structural modifications can shift utility from synthetic intermediates to bioactive molecules .

Functional Analogues

2.2.1 Alverine Citrate Impurity E (3-Phenyl-N,N-bis(3-phenylpropyl)propan-1-amine Hydrochloride)

- Molecular Formula : C₂₇H₃₄ClN

- Key Differences : Features phenyl and 3-phenylpropyl groups, enhancing lipophilicity.

- Applications : Serves as a pharmaceutical impurity with higher molecular weight (408.03 g/mol ), impacting metabolic pathways compared to the target compound .

2.2.2 Phosphoramidate Derivatives

- Example: N,N-bis(2-chloroethyl)amino ethyl phosphorochloridate.

- Synthesis: Reacts with ethyl phosphorodichloridate to form phosphoramidates, highlighting the target compound’s versatility in generating organophosphorus derivatives .

- Reactivity : Phosphorus coupling in such derivatives enables applications in prodrug design and chemotherapy.

Comparative Data Table

Biological Activity

N,N-bis(2-chloroethyl)propan-1-amine hydrochloride, also known as a nitrogen mustard compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C7H15Cl2N·HCl. It features two chloroethyl groups attached to a propan-1-amine backbone. This structure is significant as it allows for various chemical reactions, including nucleophilic substitutions and the formation of covalent bonds with biomolecules .

This compound functions primarily through its electrophilic chloroethyl groups, which can interact with nucleophilic sites in biomolecules such as proteins and DNA. This interaction can lead to:

- Covalent Bond Formation : The chloroethyl groups can form covalent bonds with nucleophilic atoms (e.g., nitrogen or sulfur) in proteins and nucleic acids, leading to modifications that affect their function.

- Alkylation : Similar to other nitrogen mustards, this compound can induce alkylation of DNA, which is a critical mechanism in its potential as a chemotherapeutic agent .

Antitumor Activity

This compound has been investigated for its antitumor properties. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis through DNA damage. For instance, studies have shown that nitrogen mustards can effectively treat certain types of cancers, including lymphomas and leukemias .

Antimicrobial Activity

In addition to its antitumor potential, there is emerging evidence regarding the antimicrobial activity of derivatives synthesized from this compound. For example, piperazine derivatives produced from this compound have demonstrated moderate to significant antimicrobial activity against various bacterial strains .

Case Studies

- Antineoplastic Agents : A study highlighted the structural modifications of nitrogen mustards leading to new antineoplastic agents. The findings suggested that derivatives of this compound could enhance therapeutic efficacy while reducing toxicity compared to traditional agents like cyclophosphamide .

- Synthesis of Piperazine Derivatives : Research involving the synthesis of piperazine derivatives from this compound revealed their potential in treating infections due to their antimicrobial properties. These derivatives were characterized using various analytical techniques (IR, NMR), confirming their structure and biological activity .

Applications in Research and Industry

This compound serves as a crucial intermediate in organic synthesis and drug development. Its applications include:

- Synthesis of Therapeutic Agents : It is utilized in synthesizing various pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

- Chemical Research : The compound's ability to undergo diverse chemical reactions makes it valuable for exploring new synthetic pathways in medicinal chemistry .

Q & A

Q. Table 1. Stability of this compound Under Various Conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.